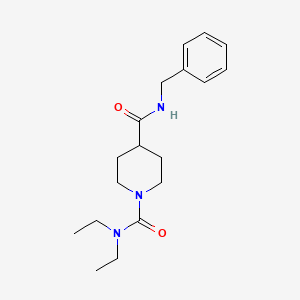![molecular formula C24H18N2O6 B5400983 4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5400983.png)
4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid, also known as CNB-001, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
The mechanism of action of 4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid involves its ability to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of cellular defense mechanisms against oxidative stress and inflammation. 4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid also inhibits the activation of microglia and astrocytes, which are involved in the inflammatory response in the brain.
Biochemical and Physiological Effects:
4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and neuronal damage in animal models of neurological disorders. It has also been shown to improve cognitive function and motor performance in these models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid for lab experiments is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, there are also some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are many potential future directions for the study of 4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid, including further investigation of its mechanism of action, optimization of its synthesis method, and clinical trials to evaluate its safety and efficacy in humans. Additionally, there is potential for the development of new derivatives of 4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid with improved properties for the treatment of neurological disorders.
Méthodes De Synthèse
4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid is synthesized through a multi-step process involving the condensation of 3-methoxy-4-hydroxybenzaldehyde with 3-nitrobenzyl bromide, followed by the reaction of the resulting intermediate with 4-cyanobenzoic acid. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the treatment of these disorders.
Propriétés
IUPAC Name |
4-[(E)-1-cyano-2-[3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]ethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6/c1-31-23-13-16(11-20(14-25)18-6-8-19(9-7-18)24(27)28)5-10-22(23)32-15-17-3-2-4-21(12-17)26(29)30/h2-13H,15H2,1H3,(H,27,28)/b20-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDGXPPUAWHJOR-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5400903.png)
![N-[2-methoxy-5-({[2-(1-methyl-4-piperidinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5400908.png)
![4-{2-[2-(2-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5400911.png)

![N-[2-(2-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5400928.png)
![3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one](/img/structure/B5400933.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-3,5-dimethyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5400939.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5400953.png)
![3-(4-ethylphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5400960.png)
![N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1,3-benzothiazole-5-carboxamide](/img/structure/B5400967.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5400972.png)

![N-[4-(acetylamino)phenyl]-2-chloro-5-(methylthio)benzamide](/img/structure/B5400994.png)
